2-Methyl-3-phenoxypropane-1-sulfonyl chloride
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Overview
Description
2-Methyl-3-phenoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl) attached to a phenoxypropane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenoxypropane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-3-phenoxypropane-1-ol with chlorosulfonic acid (HSO3Cl). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
C10H13O+HSO3Cl→C10H13ClO3S+HCl
The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenoxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts such as pyridine or triethylamine
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
2-Methyl-3-phenoxypropane-1-sulfonyl chloride has several applications in scientific research:
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenoxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, it can modify amino acid residues in proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenoxypropane-1-sulfonic acid: The hydrolyzed form of the sulfonyl chloride.
2-Methyl-3-phenoxypropane-1-sulfonamide: Formed by reaction with amines.
2-Methyl-3-phenoxypropane-1-sulfonate ester: Formed by reaction with alcohols.
Uniqueness
2-Methyl-3-phenoxypropane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. Its ability to introduce sulfonyl groups into different molecules makes it a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C10H13ClO3S |
---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
2-methyl-3-phenoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-9(8-15(11,12)13)7-14-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
VQTSYFHYONTOMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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